2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide
Description
This compound belongs to the 1,2,4-triazolo[4,3-a]pyrazine family, characterized by a fused triazole-pyrazine core. Key structural features include:
- Position 8 substitution: A 2-methylphenoxy group, providing steric bulk and moderate electron-donating effects.
- Acetamide side chain: Linked to a 4-isopropylphenyl group, contributing to lipophilicity and influencing pharmacokinetic properties.
Its design likely targets modulation of biological pathways, such as kinase inhibition or antioxidant activity, common among triazolopyrazine derivatives .
Properties
IUPAC Name |
2-[8-(2-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-15(2)17-8-10-18(11-9-17)25-20(29)14-28-23(30)27-13-12-24-22(21(27)26-28)31-19-7-5-4-6-16(19)3/h4-13,15H,14H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDYUTIMTRUBAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolopyrazine core and subsequent functionalization to introduce the desired substituents.
Formation of Triazolopyrazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyrazine ring system.
Functionalization: The triazolopyrazine core is then functionalized by introducing the 2-methylphenoxy and 4-(propan-2-yl)phenyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace substituents on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halides, acids, or bases can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Properties
Another area of interest is the antimicrobial efficacy of this compound. Compounds featuring similar heterocyclic structures have been explored for their ability to combat bacterial infections. The presence of nitrogen atoms in the triazole and pyrazine rings contributes to their interaction with microbial enzymes, potentially leading to effective antimicrobial agents.
Potential Side Effects
As with many pharmacologically active compounds, understanding the side effect profile is crucial for clinical application. While detailed toxicological studies on this specific compound are sparse, compounds with similar structures often require extensive evaluation for hepatotoxicity and nephrotoxicity.
- Anticancer Screening : A study conducted by Walid Fayad et al. focused on identifying novel anticancer agents through high-throughput screening methods involving multicellular spheroids. The findings suggested that compounds structurally related to 2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide could significantly inhibit cancer cell viability .
- Antimicrobial Testing : Various derivatives have been tested against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating promising antibacterial activity due to their unique structural configurations.
Mechanism of Action
The mechanism of action of 2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies, including molecular docking and biochemical assays, are often conducted to elucidate the exact mechanism.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 8
The 2-methylphenoxy group in the target compound distinguishes it from analogs with alternative substitutions:
- : A 3,5-dimethylphenoxy substituent increases steric hindrance compared to the target’s 2-methylphenoxy, possibly reducing membrane permeability .
- : An amino group (8-amino-3-oxo) enhances hydrogen-bonding capacity, favoring interactions with polar residues in enzymes .
Table 1: Position 8 Substituent Impact
Acetamide Side Chain Modifications
The N-[4-(propan-2-yl)phenyl] acetamide moiety balances lipophilicity and bulk:
- : A 2,5-dimethylphenyl group introduces steric hindrance, which may limit binding to flat active sites .
- : A di-tert-butyl-hydroxybenzamide extension (compound 16) adds antioxidant functionality via the phenolic -OH group .
Table 2: Acetamide Substituent Comparison
*Estimated based on substituent contributions.
Pharmacological and Physicochemical Properties
While direct activity data for the target compound are unavailable, insights from analogs suggest:
- Antioxidant Potential: Compounds with phenolic or hydroxybenzamide groups (e.g., ’s compound 16) exhibit radical-scavenging activity, which the target lacks but could be modified to include .
- Antimicrobial Activity : and demonstrate that triazolopyrazines with thioacetamide or hydrazide groups inhibit microbial growth, though the target’s isopropyl group may reduce this effect .
- Solubility : The 4-isopropylphenyl group likely lowers aqueous solubility compared to ’s ethoxy analog but improves blood-brain barrier penetration .
Key Research Findings
Position 8 Substitutions dictate electronic and steric profiles, with 2-methylphenoxy offering a compromise between donor effects and bulk .
Acetamide Lipophilicity correlates with bioactivity: higher LogP (e.g., ’s 3.7) may enhance tissue distribution but increase metabolic clearance .
Synthetic Flexibility : Modular synthesis (e.g., ’s chloroacetanilide coupling) allows rapid diversification for structure-activity relationship (SAR) studies .
Biological Activity
The compound 2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide (CAS Number: 1251602-84-2) is a derivative of triazolo[4,3-a]pyrazine, a class known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for the compound is with a molecular weight of approximately 417.5 g/mol. The structure features a triazolo-pyrazine core, which is significant in medicinal chemistry due to its ability to interact with various biological targets.
Antibacterial Activity
Recent studies have demonstrated the antibacterial potential of triazolo[4,3-a]pyrazine derivatives. For instance, compounds within this class have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro evaluations using the microbroth dilution method indicated that certain derivatives exhibited moderate to good antibacterial activities against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. coli |
|---|---|---|
| 2e | 32 | 16 |
| Ampicillin | 16 | 8 |
The compound in focus may share similar mechanisms of action as other triazolo[4,3-a]pyrazine derivatives, potentially disrupting bacterial cell membranes and inhibiting key enzymes like DNA gyrase and topoisomerase IV .
Other Biological Activities
In addition to antibacterial properties, triazolo[4,3-a]pyrazine derivatives have been reported to exhibit a range of other biological activities including:
- Antifungal : Effective against various fungal strains.
- Antidiabetic : Some derivatives are noted for their ability to enhance insulin sensitivity.
- Anticonvulsant : Potential use in treating seizure disorders.
- Anticancer : Preliminary studies suggest activity against certain cancer cell lines .
Case Studies
- Synthesis and Evaluation : A study synthesized several triazolo[4,3-a]pyrazine derivatives and evaluated their antibacterial efficacy. The results indicated that modifications at specific positions on the pyrazine ring significantly influenced biological activity .
- Structure-Activity Relationship (SAR) : Research indicated that substituents on the triazole ring could enhance antibacterial activity by improving lipophilicity and facilitating better membrane penetration .
The mechanism by which triazolo[4,3-a]pyrazine derivatives exert their antibacterial effects is believed to involve:
- Membrane Disruption : Altering the integrity of bacterial membranes.
- Enzyme Inhibition : Targeting critical enzymes involved in DNA replication and transcription.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
